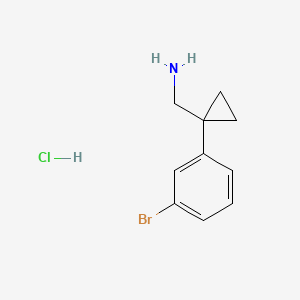

(1-(3-Bromophenyl)cyclopropyl)methanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

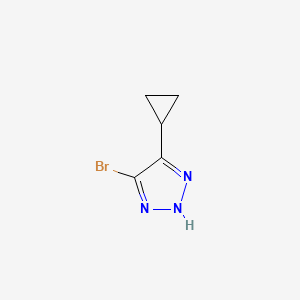

“(1-(3-Bromophenyl)cyclopropyl)methanamine hydrochloride” is a unique chemical compound with the empirical formula C10H12BrN · HCl . It has a molecular weight of 262.57 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string for this compound is BrC1=CC=CC (C2 (CN)CC2)=C1.Cl . The InChI key is IBQHKCRPLDGCQP-UHFFFAOYSA-N . These notations provide a way to represent the molecule’s structure using text.Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 262.57 , and it has the empirical formula C10H12BrN · HCl . More detailed physical and chemical properties may require additional experimental data.Aplicaciones Científicas De Investigación

Synthesis Applications

- The compound is used in the synthesis of various organic structures. For instance, Kobayashi et al. (2013) detailed the use of 2-bromophenyl methanamine in the synthesis of 2,3-dihydro-1H-isoindole-1-thiones, showcasing its utility in constructing complex organic molecules (Kobayashi et al., 2013).

Biological Evaluation

- Bromophenol derivatives, including those with a cyclopropyl moiety, have been synthesized and evaluated for their biological activities. Boztaş et al. (2019) researched these derivatives for their inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase, which are relevant in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Carbonic Anhydrase Inhibition

- The same compound has been studied for its effects on carbonic anhydrase isoenzymes, which are significant in various physiological functions. Boztaş et al. (2015) found that cyclopropylcarboxylic acids and esters, incorporating bromophenol moieties, show significant inhibitory effects on these enzymes (Boztaş et al., 2015).

Chemical Reactions and Properties

- The compound is also valuable in understanding chemical reactions and properties. For example, Yoshida et al. (1988) explored its reactions with isocyanates, contributing to the knowledge of cyclopropenone oximes (Yoshida et al., 1988).

Synthesis of Related Compounds

- Additionally, Kozhushkov et al. (2011) described the synthesis of 1-cyclopropylcyclopropylamine hydrochloride, showcasing the diverse synthetic applications of similar compounds (Kozhushkov et al., 2011).

Safety And Hazards

Propiedades

IUPAC Name |

[1-(3-bromophenyl)cyclopropyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c11-9-3-1-2-8(6-9)10(7-12)4-5-10;/h1-3,6H,4-5,7,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQHKCRPLDGCQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)C2=CC(=CC=C2)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672627 |

Source

|

| Record name | 1-[1-(3-Bromophenyl)cyclopropyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(3-Bromophenyl)cyclopropyl)methanamine hydrochloride | |

CAS RN |

1211373-43-1 |

Source

|

| Record name | 1-[1-(3-Bromophenyl)cyclopropyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-6-methoxyimidazo[1,2-a]pyrazine](/img/structure/B566678.png)

![2'-(N,N-Dimethylsulfamoyl)-5-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B566685.png)

![5,7-Dichlorothieno[2,3-c]pyridine](/img/structure/B566693.png)

![4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B566695.png)